1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Methanesulfonyl Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under controlled conditions to form the desired sulfonyl group.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Fentanyl Analogues: These compounds share structural similarities with the piperidine ring and phenylethyl group, but differ in their specific functional groups and overall molecular configuration.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are studied for their potential therapeutic applications.
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c22-20-8-6-18(7-9-20)16-28(26,27)24-14-11-19(12-15-24)21(25)23-13-10-17-4-2-1-3-5-17/h1-9,19H,10-16H2,(H,23,25) |
InChI Key |
LWVOPEGISRXMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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